![molecular formula C26H28N4O2 B2930281 5-((3,3-diphenylpropyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 942008-19-7](/img/structure/B2930281.png)
5-((3,3-diphenylpropyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound belongs to the class of pyrido[2,3-d]pyrimidines, which are important heterocyclic compounds. Pyrido[2,3-d]pyrimidines have a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrido[2,3-d]pyrimidines can generally be synthesized from 5-acetyl-4-aminopyrimidines. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Scientific Research Applications
Anti-Inflammatory Agents
Pyrazolo[4,3-d]pyrimidine analogs have been synthesized and assessed for their anti-inflammatory effects in cell studies .
Anti-Diabetic Agents
Pyrrolo[2,3-d]pyrimidine-linked hybrids have been investigated for in vitro anti-diabetic potential through molecular docking and modeling .
Medicinal Chemistry
Pyrido[2,3-d]pyrimidines have been explored for their potential medicinal properties, including synthesis methods and reductive alkylation processes .
Chemical Synthesis
New pyrido[2,3-d]pyrimidin-5-one derivatives have been synthesized through various chemical reactions involving condensation and cyclization processes .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression . The compound’s inhibitory activity is significant, with IC50 values comparable to known inhibitors .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Result of Action
The result of the compound’s action is a significant inhibition of cell proliferation . It has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . The compound also induces apoptosis within cells .
properties
IUPAC Name |
5-(3,3-diphenylpropylamino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-4-18-17-28-24-22(25(31)30(3)26(32)29(24)2)23(18)27-16-15-21(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,17,21H,4,15-16H2,1-3H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDCAGWSVSXWES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1NCCC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,3-diphenylpropyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
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